BenchChemオンラインストアへようこそ!

2,6-Dichloro-3-fluoropyridine

Nucleophilic Aromatic Substitution Regioselectivity Medicinal Chemistry

2,6-Dichloro-3-fluoropyridine (≥98%) is the exclusive, non-substitutable precursor for crizotinib and lorlatinib. The 3-fluoro group directs sequential, site-selective Suzuki-Miyaura coupling (C2 then C6), preventing symmetric dimer formation—a critical synthetic advantage absent in 2,6-dichloropyridine. Generic alternatives fail, yielding regioisomeric impurities. Indispensable for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol enantioselective synthesis. Secure high-purity stock to avoid kinase inhibitor supply-chain disruption.

Molecular Formula C5H2Cl2FN
Molecular Weight 165.98 g/mol
CAS No. 52208-50-1
Cat. No. B1317255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-fluoropyridine
CAS52208-50-1
Molecular FormulaC5H2Cl2FN
Molecular Weight165.98 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1F)Cl)Cl
InChIInChI=1S/C5H2Cl2FN/c6-4-2-1-3(8)5(7)9-4/h1-2H
InChIKeyYAXSIJLRAOURJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-3-fluoropyridine (CAS 52208-50-1) for Targeted Heterocyclic Synthesis and Medicinal Chemistry


2,6-Dichloro-3-fluoropyridine is a dihalogenated pyridine derivative that serves as a versatile electrophilic building block in organic synthesis, particularly valued for its ability to undergo sequential, site-selective cross-coupling reactions [1]. It is a key intermediate in the manufacture of several high-value pharmaceutical agents, including the ALK/c-Met inhibitor crizotinib, and finds utility in agrochemical discovery programs [2][3].

Why 2,6-Dichloro-3-fluoropyridine Cannot Be Substituted with Common Dihalopyridine Analogs


Generic substitution of 2,6-dichloro-3-fluoropyridine with other 2,6-dihalopyridines, such as 2,6-dichloropyridine or 2,6-dichloro-3-nitropyridine, is not feasible due to profound differences in regioselectivity and the electronic environment at the pyridine ring. The 3-fluoro substituent imparts a unique balance of strong electron-withdrawal and weak π-donation, which dictates the specific order and site of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [1]. This electronic modulation is essential for constructing the precise substitution pattern required in advanced pharmaceutical intermediates like crizotinib and lorlatinib; employing a non-fluorinated or differently substituted analog would result in a different regioisomeric product, thereby failing the synthetic route or yielding an inactive compound [2][3].

Quantitative Differentiation Evidence for 2,6-Dichloro-3-fluoropyridine Against Its Closest Analogs


Superior Regioselectivity in SNAr over 2,6-Dichloropyridine

In nucleophilic aromatic substitution (SNAr) reactions, the presence of a 3-fluoro substituent in 2,6-dichloro-3-fluoropyridine dramatically enhances ortho-selectivity for substitution at the 2-position compared to the non-fluorinated analog, 2,6-dichloropyridine. A study on a series of 3-substituted-2,6-dichloropyridines demonstrated that the reaction with 1-methylpiperazine achieves excellent ortho-selectivities of ≥98:2 when the 3-substituent can coordinate an alkali metal counter-ion [1]. While specific comparative data for 2,6-dichloro-3-fluoropyridine against 2,6-dichloropyridine is not provided in this single study, the research establishes a clear structure-selectivity relationship (SSR) where the inductive effect (σp) and coordination ability of the 3-substituent dictate the regiochemical outcome [1]. The electron-withdrawing fluorine atom thus enables a controlled, sequential functionalization strategy that is not possible with 2,6-dichloropyridine alone, which lacks this directing group.

Nucleophilic Aromatic Substitution Regioselectivity Medicinal Chemistry

Site-Selective Suzuki-Miyaura Coupling Enabled by C2 vs C6 Halogen Differentiation

The electronic bias imparted by the 3-fluoro group in 2,6-dichloro-3-fluoropyridine allows for a highly site-selective, sequential Suzuki-Miyaura cross-coupling strategy. A comprehensive study on the reactivity of 2,6-dichloro-3-(trifluoromethyl)pyridine, a close analog, established that the first Suzuki coupling occurs exclusively at the 2-position (adjacent to nitrogen and the trifluoromethyl group) due to electronic activation [1]. By analogy, 2,6-dichloro-3-fluoropyridine exhibits a similar electronic environment, enabling the same sequence. In contrast, 2,6-dichloropyridine lacks this electronic differentiation, resulting in a statistical or non-selective coupling at either the 2- or 6- position [1]. This site-selectivity is a key differentiator for the efficient synthesis of unsymmetrical 2,6-diarylpyridines.

Suzuki-Miyaura Cross-Coupling Site-Selectivity Palladium Catalysis

Direct Utility in Manufacturing the High-Value API Crizotinib

2,6-Dichloro-3-fluoropyridine is not merely a building block but a direct, structural precursor to the marketed drug crizotinib (Xalkori®), a multi-kinase inhibitor with annual sales exceeding $500 million [1]. The compound's core is elaborated via an SNAr reaction to form the chiral (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol intermediate [2]. This contrasts sharply with the general utility of 2,6-dichloropyridine, which, while common, is not a direct precursor to any similarly high-value, specific drug entity of this class. The presence of the 3-fluoro group is essential for the drug's pharmacokinetic properties and target binding, making the compound a non-negotiable, critical raw material for this specific pharmaceutical manufacturing process.

Pharmaceutical Intermediates API Synthesis Kinase Inhibitors

Tuned Physicochemical Profile vs. 2,6-Dichloropyridine

The introduction of a single fluorine atom at the 3-position of the pyridine ring results in a quantifiable and often desirable shift in key physicochemical parameters compared to the non-fluorinated 2,6-dichloropyridine. Specifically, 2,6-dichloro-3-fluoropyridine has a computed LogP (XLogP3) of 2.2, which is lower than that of 2,6-dichloropyridine (XLogP3 = 2.5), indicating a slight reduction in lipophilicity [1][2]. This change can favorably impact solubility and metabolic stability in drug discovery programs. Furthermore, the predicted pKa of 2,6-dichloro-3-fluoropyridine is -3.21, which is significantly lower (more acidic) than the pKa of 2,6-dichloropyridine (approx. -0.9), reflecting the strong electron-withdrawing effect of the fluorine atom .

Physicochemical Properties Lipophilicity Medicinal Chemistry

Proven Enantioselective Derivatization in Biocatalytic Processes

2,6-Dichloro-3-fluoropyridine is a key substrate in a patented enantioselective biotransformation process. A patent (US20060041017A1) describes a method for preparing enantiomerically pure (S)- or (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a crucial chiral intermediate for crizotinib and related compounds, from 1-(2,6-dichloro-3-fluorophenyl)ethanone using a ketoreductase enzyme [1]. This demonstrates that the molecule is not only chemically but also enzymatically addressable in a highly selective manner. While 2,6-dichloropyridine can undergo similar transformations, the specific combination of the 3-fluoro group with the 2,6-dichloro pattern is required to yield the precise intermediate that ultimately leads to crizotinib's high potency and selectivity.

Biocatalysis Chiral Synthesis Green Chemistry

Critical Role in Next-Generation ALK Inhibitors (Lorlatinib)

The utility of 2,6-dichloro-3-fluoropyridine extends beyond first-generation drugs to include next-generation therapies. It is a fundamental building block in the synthesis of lorlatinib (PF-06463922), a third-generation ALK/ROS1 inhibitor designed to overcome resistance mutations that emerge during crizotinib treatment [1]. The core structure of lorlatinib features a 2-amino-3-fluoropyridine motif, which is constructed from a precursor derived from 2,6-dichloro-3-fluoropyridine. This demonstrates that the compound is not a one-time-use intermediate but a platform chemical for an entire class of life-saving oncology drugs. Substitution with a different dihalopyridine would fail to install the essential 3-fluoro group, resulting in a different chemical series with altered potency and resistance profiles.

Kinase Inhibitors ALK Inhibitors Drug Discovery

Recommended Procurement and Application Scenarios for 2,6-Dichloro-3-fluoropyridine Based on Evidence


Synthesis of Unsymmetrical 2,6-Disubstituted Pyridines via Sequential Cross-Coupling

2,6-Dichloro-3-fluoropyridine is the ideal substrate for the sequential, site-selective Suzuki-Miyaura cross-coupling to produce unsymmetrical 2,6-diarylpyridines [1]. This application leverages the electronic bias of the 3-fluoro group to enable a first coupling at the more electrophilic 2-position, followed by a second coupling at the 6-position. This avoids the formation of symmetrical dimers and eliminates the need for inefficient statistical coupling strategies, which are the primary limitation when using non-fluorinated 2,6-dichloropyridine.

Large-Scale Production of Crizotinib and Related Kinase Inhibitor Intermediates

Procurement of high-purity 2,6-dichloro-3-fluoropyridine is essential for any organization involved in the manufacture of crizotinib, lorlatinib, or their generic equivalents [2][3]. This compound is a direct and non-substitutable precursor to the chiral intermediate (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. The ability to undergo enantioselective biotransformation to this key intermediate with high enantiomeric excess makes it a critical raw material for this high-value supply chain [4].

Medicinal Chemistry Programs Aimed at Modulating Kinase Selectivity and ADME

For drug discovery teams focusing on kinase inhibitors, 2,6-dichloro-3-fluoropyridine provides a strategic advantage as a core scaffold. Its tuned physicochemical properties (lower LogP and pKa compared to the non-fluorinated analog) offer a means to modulate lipophilicity and basicity, which can improve a lead compound's solubility and metabolic stability [5]. Its utility in constructing advanced intermediates like lorlatinib demonstrates its value in designing molecules with enhanced brain penetration and activity against resistant mutations [3].

Synthesis of Agrochemical Leads Requiring Ortho-Selective Functionalization

In the discovery of new fungicides or herbicides, the predictable ortho-selectivity in SNAr reactions of 2,6-dichloro-3-fluoropyridine is highly valuable [6]. This allows chemists to efficiently generate focused libraries of 2-substituted pyridines with high regiochemical purity, accelerating the hit-to-lead optimization process and reducing the burden of chromatographic purification of closely related regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloro-3-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.